molecular formula C44H90O B13348234 1-(Docosyloxy)docosane

1-(Docosyloxy)docosane

Cat. No.: B13348234
M. Wt: 635.2 g/mol
InChI Key: JPPRXACMNPYJNK-UHFFFAOYSA-N
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Description

1-(Docosyloxy)docosane is a long-chain symmetrical ether with the chemical formula C₄₄H₉₀O, formed by two docosyl (C₂₂H₄₅) groups linked via an oxygen atom. This compound belongs to the class of dialkyl ethers, characterized by their low polarity, high hydrophobicity, and stability under neutral conditions.

Properties

Molecular Formula

C44H90O

Molecular Weight

635.2 g/mol

IUPAC Name

1-docosoxydocosane

InChI

InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3

InChI Key

JPPRXACMNPYJNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Docosyloxy)docosane can be synthesized through the reaction of docosanol with docosyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows: [ \text{Docosanol} + \text{Docosyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Docosyloxy)docosane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.

Major Products Formed:

    Substitution: Formation of halogenated derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(Docosyloxy)docosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Docosyloxy)docosane involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is particularly useful in drug delivery systems where it can enhance the permeability and retention of therapeutic agents.

Comparison with Similar Compounds

Functional Group and Molecular Properties

The functional group defines reactivity and physical properties. Below is a comparative analysis:

Compound Molecular Formula Functional Group Molecular Weight (g/mol) Key Structural Feature
1-(Docosyloxy)docosane C₄₄H₉₀O Ether (-O-) ~634 (calculated) Symmetrical long-chain ether linkage
1-Docosanol C₂₂H₄₆O Primary alcohol (-OH) 326.61 Terminal hydroxyl group
Docosane C₂₂H₄₆ Alkane 310.60 Fully saturated hydrocarbon chain
1-Docosene C₂₂H₄₄ Alkene (C=C) 308.58 Unsaturated double bond at position 1
1-Bromodocosane C₂₂H₄₅Br Alkyl bromide (-Br) 389.49 Terminal bromine substituent

Key Observations :

  • Molecular Weight : The ether’s larger size (C₄₄ vs. C₂₂ analogs) suggests higher melting points and lower solubility in polar solvents compared to smaller analogs.
  • Reactivity : Ethers are less reactive than alcohols (oxidation, esterification) and alkenes (addition reactions). 1-Bromodocosane, as an alkyl halide, is reactive in nucleophilic substitutions .

Physical Properties

Physical properties are influenced by chain length and functional groups:

Property This compound 1-Docosanol Docosane 1-Docosene 1-Bromodocosane
Melting Point (°C) Not reported 71–73 44–46 Not reported Not reported
Solubility Low in water Insoluble in water Insoluble in water Insoluble in water Insoluble in water
State at RT Solid (inferred) Waxy solid Crystalline solid Liquid (if unsaturated) Solid

Key Observations :

  • Melting Points: Docosane’s lower melting point (44–46°C) compared to 1-docosanol (71–73°C) reflects weaker intermolecular forces (van der Waals vs. hydrogen bonding in alcohols). The ether’s melting point is expected to align with other long-chain ethers, likely >70°C.
  • Solubility : All compounds are hydrophobic, with negligible water solubility due to long alkyl chains.

Key Observations :

  • 1-Docosanol has well-documented biomedical applications, whereas the ether’s uses remain speculative.
  • Docosane ’s role in insect chemical ecology highlights its biological relevance .

Toxicity and Environmental Impact

Compound Toxicity Profile References
This compound No direct data; ethers generally exhibit low acute toxicity but may bioaccumulate. N/A
1-Docosanol Low toxicity (LD₅₀ >5,000 mg/kg in rats); used in FDA-approved topical products .
Docosane Low toxicity; classified as a low-concern hydrocarbon in environmental fate studies.
1-Bromodocosane Potential irritant; limited ecotoxicological data available.

Key Observations :

  • 1-Docosanol’s safety profile supports its use in consumer products .
  • Long-chain alkanes like docosane are considered environmentally benign due to low reactivity and bioavailability .

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